2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-(pyridin-4-yl)thioamide with α-haloketones under basic conditions.
Introduction of the ethylthio group: This step involves the nucleophilic substitution of a halogenated aromatic compound with ethanethiol.
Acetamide formation: The final step involves the acylation of the amine group on the thiazole ring with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can facilitate binding to biological macromolecules, while the ethylthio group can enhance lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propionamide
- 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butyramide
Uniqueness
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings enhances its potential for diverse applications, while the ethylthio group provides additional reactivity and lipophilicity.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRQVWOKHCJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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